Product packaging for 3-Methoxypyrene-1,8-dione(Cat. No.:CAS No. 102117-69-1)

3-Methoxypyrene-1,8-dione

Cat. No.: B14334445
CAS No.: 102117-69-1
M. Wt: 262.26 g/mol
InChI Key: BTAUDIBKRLBCHE-UHFFFAOYSA-N
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Description

Contextualizing Pyrene-1,8-dione within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, which can be formed from the incomplete combustion of organic materials, are known for their unique electronic and photophysical properties. wikipedia.org Pyrene (B120774), a well-known PAH, serves as a fundamental building block for a variety of more complex structures, including pyrene-1,8-dione. solubilityofthings.comrsc.org

Pyrene-1,8-dione is a derivative of pyrene and is classified as a member of the pyrenes family. solubilityofthings.comnih.gov Its structure consists of a pyrene backbone with two ketone groups located at the 1 and 8 positions. solubilityofthings.com This specific arrangement of atoms gives rise to distinct electronic and optical properties that are of great interest to researchers. solubilityofthings.com The study of such compounds provides valuable insights into photochemical reactions and energy transfer processes, which are crucial for the development of efficient energy conversion systems. solubilityofthings.com

Significance of Substituted Pyrenes in Modern Chemical Sciences

The pyrene nucleus is a highly valuable component in materials science, as well as in supramolecular and biological chemistry, owing to its electronic and photophysical properties and its extended, rigid structure. researchgate.net The substitution of the pyrene core with various functional groups allows for the fine-tuning of its molecular architecture and packing, which is a critical factor in the development of pyrene-based semiconductors. uky.edu The addition of electron-rich or electron-poor units can influence the optical properties and molecular packing of these compounds. uky.edu

Substituted pyrenes have shown potential in a range of applications, including:

Organic electronics, such as in the creation of field-effect transistors and OLEDs. rsc.org

Supramolecular photosensors. rsc.org

Biological chemistry, for example, in systems designed for binding to nucleic acids. rsc.orgmdpi.com

The introduction of substituents can lead to bathochromically shifted emission bands and significantly increased quantum yields. acs.org However, a major challenge in utilizing pyrene as an organic luminescence material is the formation of excimer emission, which can reduce efficiency at high concentrations or in the solid state. worktribe.com

Overview of Research Trajectories for Pyrenedione Scaffolds

Research into pyrenedione scaffolds is following several promising trajectories. A key area of focus is the development of novel synthetic methods to create pyrenes with diverse substitution patterns. rsc.orgresearchgate.net This is crucial because the direct substitution of pyrene itself is often limited. researchgate.net Indirect methods, such as those involving reduced pyrenes, transannular ring closures, and cyclizations of biphenyl (B1667301) intermediates, are being explored to overcome these limitations. rsc.org

Another significant research direction is the investigation of the photophysical properties of pyrene derivatives. rsc.org For instance, the reaction between 1,8-pyrenedione (B1214282) and N,N′-dialkylethylenediamine has been found to produce highly fluorescent products through aza-Michael addition and subsequent C–H activation facilitated by visible light. rsc.org This discovery opens up new possibilities for constructing novel molecules with a pyrene core that can act as fluorophores with high quantum yields. rsc.org

Furthermore, the concept of "privileged scaffolds" is being applied to the design of new bioactive compounds. mdpi.com These are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by making adjustments to the substituents. mdpi.com The development of such scaffolds could lead to the creation of highly potent and safe bioactive compounds. mdpi.com In the context of tissue engineering, research is also exploring the use of porous polymer scaffolds for bone repair, with a focus on aspects like degradation rate, tissue engineering, angiogenesis, and stem cells. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O3 B14334445 3-Methoxypyrene-1,8-dione CAS No. 102117-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102117-69-1

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

3-methoxypyrene-1,8-dione

InChI

InChI=1S/C17H10O3/c1-20-15-8-14(19)11-6-5-10-13(18)7-3-9-2-4-12(15)17(11)16(9)10/h2-8H,1H3

InChI Key

BTAUDIBKRLBCHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC=C3C(=O)C=CC4=C3C2=C1C=C4

Origin of Product

United States

Synthetic Methodologies for 3 Methoxypyrene 1,8 Dione and Analogues

Strategies for Core Pyrene-1,8-dione Synthesis

The formation of the pyrene-1,8-dione core from pyrene (B120774) is a critical step, primarily achieved through oxidation reactions that typically yield a mixture of isomers.

Direct chemical oxidation of pyrene is a foundational method for producing pyrenediones. A well-established route involves the use of strong oxidizing agents in acidic environments. For instance, the reaction of pyrene with potassium dichromate (K₂Cr₂O₇) in sulfuric acid typically produces a mixture of 1,6-pyrenedione (B155732) and 1,8-pyrenedione (B1214282). mdpi.com The isomers, which appear as yellow and red powders respectively, must then be separated, commonly via silica (B1680970) column chromatography. mdpi.com

Biomimetic oxidation offers an alternative approach. One such method employs an iron complex (Fe(bpmen)(OTf)₂) and hydrogen peroxide (H₂O₂) in an acetonitrile (B52724)/dichloromethane solvent system. clockss.org This reaction also results in a mixture of dione (B5365651) isomers, including 1,6-pyrenedione, 1,8-pyrenedione, and 4,5-pyrenedione, which necessitates chromatographic purification. clockss.org For substituted pyrenes, such as 2,7-di-tert-butylpyrene, oxidation using hypervalent iodine oxyacids has been shown to selectively produce the corresponding 4,5-dione or 4,5,9,10-tetraone, highlighting how existing substituents can direct the site of oxidation. sci-hub.st

Oxidizing AgentSubstrateKey ProductsReference
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄PyreneMixture of 1,6-Pyrenedione and 1,8-Pyrenedione mdpi.com
Fe(bpmen)(OTf)₂ / H₂O₂PyreneMixture of 1,6-, 1,8-, and 4,5-Pyrenedione clockss.org
Hypervalent Iodine Oxyacids2,7-Di-tert-butylpyrene2,7-Di-tert-butylpyrene-4,5-dione and 4,5,9,10-tetraone sci-hub.st

Electrochemical methods present a valuable alternative for synthesizing pyrenediones, often considered a more environmentally benign approach by avoiding harsh chemical oxidants. mdpi.com The process typically involves the controlled potential electrolysis of pyrene. mdpi.com The mechanism is understood to proceed through the initial formation of a pyrene cation radical via the transfer of an electron from the pyrene to the electrode. nih.govresearchgate.net This radical cation is then converted through subsequent steps involving hydroxyquinones and dihydroxyquinones to ultimately yield a mixture of 1,6-pyrenedione and 1,8-pyrenedione. nih.govresearchgate.netrsc.org

The efficiency and selectivity of this process can be influenced by the experimental setup. Researchers have demonstrated the effective use of modified electrodes, such as multiwalled carbon nanotube (MWCNT)-modified gold electrodes, to facilitate the oxidation. rsc.org The use of carbon nanotube-based electrodes has been shown to be effective for the electrosynthesis of pyrenediones, which can act as redox mediators. researchgate.net

Functionalization Approaches for Methoxy (B1213986) Substitution

To synthesize 3-Methoxypyrene-1,8-dione, a methoxy group must be introduced onto the pyrene framework. This can be achieved either by functionalizing the pyrene molecule before oxidation or, conceptually, by modifying the pyrenedione scaffold after its formation.

The most plausible synthetic route to this compound involves the initial synthesis of 1-methoxypyrene (B1198098), which is then oxidized. Pyrene is most susceptible to electrophilic aromatic substitution at the 1, 3, 6, and 8 positions, making the synthesis of a 1-substituted precursor feasible. researchgate.netnih.gov

Several methods exist for the synthesis of 1-methoxypyrene:

From 1-Pyrenol: 1-Methoxypyrene can be synthesized from 1-pyrenol (1-hydroxypyrene). The reaction involves treating 1-pyrenol with a base such as potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent like methyl iodide. nih.gov 1-Pyrenol itself can be prepared from the commercially available 1-pyrenecarboxaldehyde. nih.gov

From 1-Bromopyrene: An alternative route starts with 1-bromopyrene. The reaction with sodium methoxide (B1231860) in methanol (B129727), often under reflux and nitrogen protection, can produce 1-methoxypyrene in high yield. d-nb.info A copper(I) iodide catalyst may also be employed in this type of methoxylation. mdpi.com

Modern C-H Functionalization: Advanced methods for direct C-H functionalization offer more streamlined approaches. For example, a palladium-catalyzed ortho-C–H methoxylation has been developed for aryl halides, including pyrene derivatives, using a specialized N-O reagent. ugr.eschemicalbook.com

Once 1-methoxypyrene is obtained, it can be subjected to oxidation conditions similar to those used for unsubstituted pyrene to yield a mixture of methoxy-pyrenedione isomers, including the target this compound and 3-methoxypyrene-1,6-dione (B15388077), which would then require separation.

Post-synthesis modification (PSM) is a powerful strategy used to introduce new functional groups into existing molecular frameworks without altering the core structure. This approach is well-established for tailoring the properties of complex materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). For example, COFs built with pyrenedione units have been modified after synthesis to extend their π-conjugation and alter their optical properties.

However, the application of PSM to directly methoxylate a discrete pyrene-1,8-dione molecule is not a widely reported strategy in the surveyed literature. The dione's chemical nature, including its electron-deficient rings and reactive carbonyl groups, may complicate direct methoxylation reactions. The more established and synthetically viable pathway appears to be the oxidation of a pre-functionalized 1-methoxypyrene precursor.

Indirect Synthetic Pathways for Pyrene Derivatives

While direct electrophilic substitution on pyrene reliably occurs at the 1, 3, 6, and 8 positions, accessing other substitution patterns often requires indirect methods. researchgate.net These strategies are crucial for creating a diverse range of pyrene analogues, although they may not be the most direct route to this compound.

One of the most significant indirect strategies is the tetrahydropyrene (THPy) method . This approach involves three key steps:

Reduction: Pyrene is reduced to 4,5,9,10-tetrahydropyrene.

Substitution: In the THPy intermediate, the electronic character is altered, making the 2 and 7 positions the most reactive sites for electrophilic aromatic substitution. This allows for the introduction of functional groups at positions that are unreactive on the parent pyrene molecule.

Re-aromatization: The substituted tetrahydropyrene is then oxidized back to the fully aromatic pyrene system using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or o-chloranil.

This methodology has been successfully used to prepare a variety of 2-substituted and 2,7-disubstituted pyrenes, which can serve as versatile building blocks for more complex molecular architectures. Other indirect methods include the use of pyrene-chromium tricarbonyl complexes to activate specific protons for deprotonation and subsequent functionalization.

Approaches Utilizing Reduced Pyrene Intermediates

One effective strategy for the synthesis of pyrene derivatives involves the use of reduced pyrene intermediates. The selective reduction of the pyrene core can alter its reactivity, allowing for functionalization patterns that are not achievable with the fully aromatic system. For instance, the K-region (the 4,5,9,10-positions) of pyrene exhibits alkene-like reactivity and can be selectively reduced. nsf.gov

The synthesis of pyrene-4,5-dione (B1221838), a well-studied analogue, often proceeds through the oxidation of pyrene. However, indirect methods starting from reduced pyrenes offer alternative routes to substituted derivatives. rsc.org By reducing the pyrene nucleus, specific positions can be targeted for functionalization before re-aromatization. This approach is particularly useful for accessing less common substitution patterns. The general concept involves the hydrogenation of pyrene to its di-, tetra-, or hexahydrogenated forms, followed by selective functionalization and subsequent dehydrogenation to restore the aromatic system.

A notable example is the synthesis of desymmetrized pyrenes starting from pyrene-4,5-dione. The dione itself can be considered a partially oxidized pyrene. Its reaction with bromine proceeds selectively at the K-region to yield 9,10-dibromo-4,5-pyrenedione, demonstrating how the electronic nature of the reduced core directs further substitution. rsc.org While not a direct synthesis of a 1,8-dione, this principle of using a modified (oxidized or reduced) pyrene core to control regioselectivity is a cornerstone of pyrene chemistry.

Transannular Ring Closures and Intramolecular Cyclizations

Transannular ring closures and intramolecular cyclizations represent powerful methods for constructing complex polycyclic aromatic systems like pyrene. These strategies typically involve the formation of one of the rings of the pyrene skeleton in a key bond-forming step from a larger, more flexible precursor.

Transannular interactions, which are steric interactions between non-adjacent atoms in a ring, can be harnessed to drive the formation of specific bonds. scholaris.ca In the context of pyrene synthesis, a suitably substituted macrocycle could undergo a transannular cyclization to form the rigid pyrene framework. For example, the synthesis of certain pyrenes has been achieved through the cyclization of [2.2]metacyclophane derivatives. nsf.gov

Intramolecular cyclization is a more common and versatile approach. It often involves the formation of carbon-carbon bonds through various catalytic or thermal methods. For instance, the synthesis of N-heterocycles, which can be analogous to the carbocyclic systems in pyrene, has been achieved through intramolecular C-H amination reactions, highlighting the power of intramolecular cyclization in building complex ring systems. nih.govrsc.org Similarly, metal-free photoredox intramolecular cyclizations of N-aryl acrylamides have been developed to produce oxindole (B195798) derivatives, showcasing a modern approach to ring formation. mdpi.com These strategies, while applied to different target molecules, demonstrate the potential of intramolecular cyclization for the synthesis of complex polycyclic structures like methoxypyrenedione.

Directed C-H Functionalization Strategies for Pyrene and its Derivatives

Direct C-H functionalization has emerged as a highly efficient and atom-economical tool for modifying aromatic cores like pyrene, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net The pyrene molecule has distinct reactive positions: the 1, 3, 6, and 8 positions are the most electron-rich and susceptible to electrophilic substitution, while the 2, 7, 4, 5, 9, and 10 positions are less reactive. mdpi.comresearchgate.net

Transition metal-catalyzed C-H activation is a key strategy for the site-selective functionalization of pyrene. mdpi.com By employing a directing group, it is possible to functionalize C-H bonds at positions that are otherwise difficult to access. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at specific positions on the pyrene core. mdpi.com

The introduction of a methoxy group, as required for this compound, can be challenging. While direct C-H methoxylation of pyrene is not a commonly reported transformation, related methodologies for other aromatic systems exist. For instance, ortho-C–H methoxylation of aryl halides has been achieved using a polarity-reversed N–O reagent, a strategy that could potentially be adapted for pyrene derivatives. nih.gov Given that the 3-position of pyrene is electronically activated, electrophilic attack is feasible. However, achieving high regioselectivity in the presence of other active sites (1, 6, and 8) is a significant challenge that often requires carefully designed multi-step sequences or the use of directing groups. researchgate.net

Table 1: Examples of Directed C-H Functionalization on the Pyrene Core

Catalyst/Reagent Position(s) Functionalized Functional Group Introduced Reference
[Ir(OMe)COD]₂ / dtbpy 2, 7 Boryl mdpi.com
Ferrocene / PhN₂BF₄ 1 Aryl mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Pyrenedione Scaffold Construction (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are highly applicable to the construction of complex molecules like substituted pyrenediones. The Suzuki coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a prominent example. mdpi.com

In the context of pyrenedione synthesis, Suzuki coupling can be envisioned in several ways. One approach involves the synthesis of a halogenated pyrenedione, which can then be coupled with a methoxy-containing boronic acid or a related organoboron reagent. Alternatively, a methoxy-substituted pyrene bearing a halide or triflate can be prepared and then subjected to reactions that form the dione functionality.

The synthesis of borylated pyrenes, which are precursors for Suzuki coupling, has been achieved with high regioselectivity. For example, iridium-catalyzed borylation of pyrene selectively occurs at the 2 and 7 positions. rsc.org These borylated intermediates can then be used in Suzuki couplings to introduce a wide variety of substituents. While this specific example targets the 2 and 7 positions, the principle can be extended to other positions through different synthetic routes.

The construction of biaryl compounds and other complex architectures often relies on Suzuki coupling. mdpi.com For the synthesis of this compound, a plausible, albeit hypothetical, route could involve the preparation of a 3-methoxy-substituted pyrene with halides at the 1 and 8 positions, followed by a transformation that converts the halides to carbonyl groups. More likely, a pre-formed pyrene-1,8-dione with a suitable leaving group (e.g., a triflate) at the 3-position could undergo a Suzuki coupling with a methoxy source, although the synthesis of such a precursor would be a significant challenge in itself.

Table 2: Key Components of a Suzuki Coupling Reaction

Component Role Example
Organohalide/Triflate Electrophilic partner 3-Bromo-pyrene-1,8-dione (hypothetical)
Organoboron Reagent Nucleophilic partner Methoxybenzeneboronic acid
Palladium Catalyst Facilitates the reaction cycle Pd(PPh₃)₄, PdCl₂(dppf)
Base Activates the organoboron reagent K₂CO₃, Cs₂CO₃, NaOH

Spectroscopic and Advanced Analytical Characterization Techniques for Pyrenediones

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: Predicted FTIR Spectral Data for 3-Methoxypyrene-1,8-dione

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~1650-1700 Strong C=O stretching (dione)
~1500-1600 Medium-Strong Aromatic C=C stretching
~1200-1300 Medium C-O-C stretching (asymmetric)
~1000-1100 Medium C-O-C stretching (symmetric)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyrene (B120774) aromatic ring system. The symmetric stretching of the C=C bonds in the pyrene core would likely produce a strong Raman signal. While carbonyl groups can be observed, they are typically weaker in Raman spectra compared to FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons of the methoxy (B1213986) group and the aromatic protons on the pyrene ring. The chemical shifts (δ) of the aromatic protons would be influenced by their position relative to the electron-withdrawing dione (B5365651) and electron-donating methoxy substituents, providing key information for their assignment. Spin-spin coupling between adjacent protons would appear as splitting patterns, revealing the connectivity of the hydrogen atoms within the pyrene framework.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.9-4.1 Singlet 3H -OCH₃

Carbon-13 (¹³C) NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate their chemical environment. For instance, the carbonyl carbons of the dione would appear at a significantly downfield shift (typically >180 ppm). The carbon of the methoxy group would be found in the aliphatic region, while the aromatic carbons would resonate in the intermediate region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
>180 C=O (dione carbons)
~110-160 Aromatic and Olefinic Carbons

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, selective nOe difference spectroscopy)

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of polycyclic aromatic compounds.

Correlation Spectroscopy (COSY): A COSY experiment reveals correlations between protons that are coupled to each other. For this compound, this would be essential for tracing the connectivity of the protons around the pyrene ring system and confirming their assignments.

Selective Nuclear Overhauser Effect (nOe) Difference Spectroscopy: This technique is used to determine the spatial proximity of atoms. By selectively irradiating a specific proton (e.g., one of the methoxy protons), an enhancement of the signal of nearby protons can be observed. This would be particularly useful in confirming the position of the methoxy group on the pyrene ring by observing nOe effects to adjacent aromatic protons. For instance, irradiation of the methoxy protons would be expected to show an nOe enhancement for the proton at the C-2 or C-4 position, depending on the exact conformation. These advanced techniques, in combination with 1D NMR and vibrational spectroscopy, allow for a complete and confident structural determination of this compound.

Mass Spectrometry Approaches for Molecular Identification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of pyrenediones. Soft ionization methods are particularly crucial for analyzing these conjugated systems, as they minimize fragmentation and preserve the molecular ion for accurate mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules. pjmhsonline.com In the context of pyrenediones, ESI-MS is typically coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) systems to achieve high mass accuracy. This allows for the confident determination of elemental formulas.

For instance, high-resolution mass spectrometry using an ESI source (ESI/Orbitrap) has been successfully employed to characterize derivatives of pyrene-1,8-dione. In a study on 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene-1,8-dione, the protonated molecule [M+H]⁺ and the sodium adduct of the dimer [2M+Na]⁺ were observed, confirming the molecular weight with high precision. rsc.org Similarly, a dimethoxypyrene-1,8-dione derivative has been characterized using HRMS (ESI), verifying its molecular formula. auburn.edu

ESI-MS has also proven vital in metabolic studies, where it has been used to identify pyrene-1,6-dione and pyrene-1,8-dione as novel metabolites in the urine of rats exposed to pyrene. proquest.comcollectionscanada.gc.ca The coupling of liquid chromatography with ESI-MS (LC-ESI-MS) enables the separation of metabolites prior to their detection and identification by the mass spectrometer. proquest.comnih.gov

Table 1: High-Resolution ESI-MS Data for a Pyrene-1,8-dione Derivative Data derived from a study on 2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene-1,8-dione, a structural analog.

Ion AdductCalculated m/zFound m/z
[M+H]⁺345.1849345.1844
[2M+Na]⁺711.3445711.3444

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly effective for analyzing large and non-volatile molecules, including polycyclic aromatic hydrocarbons (PAHs). uky.edu In a typical MALDI experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules with minimal fragmentation. uky.edu

Electronic Spectroscopy for Photophysical Investigation

Electronic spectroscopy techniques are fundamental for probing the photophysical properties of pyrenediones. The extended π-conjugated system of the pyrene core, modified by the electron-withdrawing dione and electron-donating methoxy groups, gives rise to distinct absorption and emission characteristics.

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. Pyrenediones exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum, which are responsible for their color. rsc.org These absorptions are typically attributed to n→π* electronic transitions involving the non-bonding electrons of the carbonyl oxygen atoms and the π-system of the pyrene core. rsc.org

Studies on pyrene-1,8-dione and its derivatives show strong absorption in the blue-green region. For example, the parent pyrene-1,8-dione displays a maximum absorption wavelength (λmax) at 457 nm when measured in ethanol. rsc.org Substitution on the pyrene ring can modulate the energy of the electronic transitions and thus the absorption wavelength. A 2,7-di-tert-butyl substituted analog exhibits its characteristic n→π* transition at 434 nm. rsc.org A comparison of photophysical properties for a dimethoxypyrene derivative showed a red shift in the UV-Vis spectra compared to its precursor. auburn.edu

Table 2: UV-Vis Absorption Maxima for Pyrene-1,8-dione Analogs in Ethanol

Compoundλmax (nm)
Pyrene-1,8-dione457
2,7-di-tert-butyl-4,5,9,10-tetrahydropyrene-1,8-dione434

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules (fluorophores). rsc.orgrsc.org While the parent pyrene molecule is known for its strong fluorescence and characteristic excimer formation, the introduction of carbonyl groups to form pyrenediones can significantly alter these properties, often leading to fluorescence quenching. uky.edu

However, certain derivatives of pyrene-1,8-dione have been shown to be fluorescent. rsc.org The emission properties are influenced by the substituents and the solvent environment. For instance, various reaction products of pyrene-1,8-dione with diamines exhibit fluorescence in methanol (B129727), with excitation typically performed around 380-400 nm. rsc.org The study of pyrene derivatives often involves measuring fluorescence quantum yields and lifetimes to understand the deactivation pathways of the excited state. researchgate.net For push-pull pyrene dyes, the fluorescence can be highly sensitive to solvent polarity. rsc.orgrsc.org These detailed photophysical studies are essential for developing applications in areas like fluorescent probes and materials science. arizona.edu

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of pyrenediones from complex mixtures, such as environmental samples or metabolic studies. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique for this class of compounds.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a fluorescence detector, provides a sensitive and selective method for quantifying pyrenediones. A validated HPLC-fluorescence method has been developed for the quantification of pyrene-1,6-dione and pyrene-1,8-dione in urine. proquest.com This method involved derivatization of the diones to enhance their detectability, achieving instrumental detection limits in the nanomolar range. proquest.com The method demonstrated good precision, with intra-day and inter-day coefficients of variation averaging 7.4% and 12.5%, respectively. proquest.com

Reverse-phase columns, such as C18, are commonly used for the separation of pyrene and its metabolites. pjmhsonline.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often run in a gradient to achieve optimal separation of compounds with varying polarities. pjmhsonline.com

While less common for pyrenediones themselves, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of PAHs and their derivatives. nih.govfuture4200.com This technique offers high resolution for separating complex mixtures of isomers. future4200.com Given the volatility of some pyrene derivatives, GC-MS could be a viable method for the analysis of this compound, provided it is thermally stable.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) is a powerful technique for the analysis of pyrene derivatives due to their inherent fluorescent properties. researchgate.netnih.gov This method offers exceptional sensitivity and selectivity for aromatic compounds. The separation is typically achieved on a C18 column, and the mobile phase often consists of a gradient of acetonitrile and water or methanol and water. nih.govnih.gov

The fluorescence detector is set to specific excitation and emission wavelengths characteristic of the pyrene core, which minimizes interference from non-fluorescent matrix components. nih.gov For instance, in the analysis of pyrene metabolites, excitation wavelengths around 265 nm and emission wavelengths near 394 nm have been utilized. nih.gov This high sensitivity allows for the detection of trace amounts of the compound, with limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range. nih.govpjmhsonline.com While specific parameters for this compound are not detailed in the literature, the methodology applied to similar compounds like 1-hydroxypyrene (B14473) provides a strong basis for its analysis. nih.govpjmhsonline.com

Table 1: Illustrative HPLC-FLD Parameters for Pyrene Derivative Analysis This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Parameter Typical Value/Condition Source
Column C18 Reverse-Phase nih.gov
Mobile Phase Methanol/Water or Acetonitrile/Water Gradient nih.govnih.gov
Flow Rate 1.0 mL/min nih.gov
Excitation Wavelength (λex) ~265 nm nih.gov
Emission Wavelength (λem) ~394 nm nih.gov

| Limit of Detection (LOD) | 0.1 - 2 ng/mL | nih.govsciex.com |

Coupled HPLC-Mass Spectrometry Techniques

Coupling HPLC with mass spectrometry (MS) combines the superior separation capabilities of HPLC with the powerful identification and structural elucidation abilities of MS. researchgate.net This hyphenated technique, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is invaluable for the unambiguous identification and quantification of pyrenedione isomers and their metabolites. rsc.orgnih.gov

Following chromatographic separation, the analyte is ionized before entering the mass spectrometer. Common ionization techniques for pyrene derivatives include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). sciex.comrsc.org While ESI can suffer from matrix effects, APCI often provides increased robustness and sensitivity for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sciex.com The mass spectrometer provides a mass-to-charge ratio (m/z) that confirms the molecular weight of the compound. Tandem MS (MS/MS) further fragments the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint, enabling definitive identification. rsc.orgresearchgate.net This technique is sensitive enough to quantify compounds at the picogram per milliliter (pg/mL) level. rsc.org

Table 2: Comparison of Ionization Techniques for LC-MS Analysis of Pyrene Derivatives

Ionization Technique Advantages Disadvantages Source
Electrospray Ionization (ESI) High sensitivity for polar compounds. Can be susceptible to matrix effects and ion suppression. sciex.comrsc.org

| Atmospheric Pressure Chemical Ionization (APCI) | Increased robustness, minimal matrix effects for nonpolar to moderately polar compounds. | May be less sensitive than ESI for highly polar analytes. | sciex.comnih.gov |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof and insights into crystalline packing and polymorphism.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline compound. creative-biostructure.comcarleton.edu This non-destructive technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. carleton.edu The regular arrangement of atoms within the crystal lattice causes the X-rays to diffract in a specific pattern of spots. creative-biostructure.com

By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the precise location of each atom. creative-biostructure.com This analysis yields critical structural information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound. carleton.edu The resulting data provides an unambiguous three-dimensional model of the molecule in the solid state. researchgate.net

Table 3: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Importance Source
Unit Cell Dimensions The lengths and angles of the basic repeating unit of the crystal lattice. Defines the crystal system and packing. carleton.edu
Atomic Coordinates The x, y, z position of each atom within the unit cell. Provides the fundamental data for determining the molecular structure. creative-biostructure.com
Bond Lengths The distance between the nuclei of two bonded atoms. Confirms chemical bonds and indicates bond order. carleton.edu
Bond Angles The angle formed by three connected atoms. Defines the geometry and shape of the molecule. carleton.edu

| Torsional Angles | The angle between planes defined by four connected atoms. | Describes the conformation of the molecule. | creative-biostructure.com |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline materials and is particularly crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netcreative-biostructure.com Different polymorphs of the same compound can have distinct physical properties.

In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing numerous small crystallites in random orientations. creative-biostructure.com The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the PXRD pattern of a sample of this compound to reference patterns, one can identify the specific polymorphic form present. rigaku.com The technique is also used to assess sample purity and detect the presence of any undesired crystalline phases. researchgate.netresearchgate.net Studies on pyrene itself have revealed multiple polymorphs that are stable under different pressure and temperature conditions, highlighting the importance of such analysis for related dione derivatives. nih.gov

Electrochemical Characterization Methods

Electrochemical methods provide valuable information about the redox properties of a molecule, including its electron transfer capabilities and the stability of its various oxidation states.

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a widely used electroanalytical technique to investigate the redox behavior of chemical species. wikipedia.org The method involves cycling the potential of a working electrode and measuring the resulting current. wikipedia.org For a compound like this compound, CV can reveal the potentials at which it undergoes reduction and oxidation.

A typical cyclic voltammogram plots current versus potential. The resulting peaks correspond to redox events. researchgate.net For pyrenediones, which are quinone-type structures, CV typically reveals reversible or quasi-reversible reduction waves corresponding to the formation of semiquinone and hydroquinone (B1673460) species. researchgate.net The peak potentials provide information about the formal reduction potential (E°') of the redox couples, while the separation between the anodic and cathodic peak potentials can indicate the kinetics of the electron transfer process. umb.edu The stability of the generated radical ions can also be assessed by observing how the voltammogram changes over multiple cycles. researchgate.net This technique is fundamental for understanding the electronic properties of pyrenediones and their potential applications in areas like organic electronics or as redox mediators. researchgate.netresearchgate.net

Table 4: Key Parameters from Cyclic Voltammetry of a Redox-Active Compound

Parameter Symbol Information Provided Source
Anodic Peak Potential Epa Potential at which oxidation occurs. wikipedia.org
Cathodic Peak Potential Epc Potential at which reduction occurs. wikipedia.org
Formal Reduction Potential E°' Thermodynamic tendency for a species to be reduced; often estimated as (Epa + Epc)/2. umb.edu
Peak Potential Separation ΔEp Indicates the reversibility and kinetics of the electron transfer process. wikipedia.org
Anodic Peak Current ipa Proportional to the concentration of the reduced species and the scan rate. wikipedia.org

| Cathodic Peak Current | ipc | Proportional to the concentration of the oxidized species and the scan rate. | wikipedia.org |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial and bulk properties of electrochemical systems. In the context of pyrenediones such as this compound, EIS provides detailed insights into the kinetics of electron transfer, diffusion processes, and the electrical properties of the electrode-electrolyte interface. This technique involves applying a small amplitude AC potential perturbation to the electrochemical cell at different frequencies and measuring the resulting current response. The impedance, a complex quantity, is then analyzed to understand the various resistive and capacitive elements within the system.

The data is commonly visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. atomfair.compalmsens.com For many redox-active organic molecules like quinones, the Nyquist plot exhibits characteristic features that correspond to specific electrochemical phenomena. acs.orgresearchgate.net

Detailed Research Findings

While specific EIS studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from detailed studies on analogous aromatic quinone systems, such as the p-benzoquinone/hydroquinone redox couple. acs.org These systems serve as excellent models for understanding the processes that govern the electrochemical response of pyrenediones.

A typical Nyquist plot for a quinone-based redox system can be deconstructed into several key regions:

High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies corresponds to the uncompensated solution resistance (R_s). This resistance is primarily due to the conductivity of the electrolyte. atomfair.com

Semicircular Arc: At intermediate to high frequencies, a semicircle is often observed. The diameter of this semicircle represents the charge-transfer resistance (R_ct), which is inversely related to the rate of the electron transfer reaction at the electrode surface. atomfair.comresearchgate.net A smaller diameter signifies faster kinetics.

Low-Frequency Tail: At low frequencies, a straight line with a slope of approximately 45 degrees, known as the Warburg impedance, typically appears. cadence.com This feature is indicative of diffusion-limited processes, where the rate of the reaction is controlled by the mass transport of the electroactive species to the electrode surface. acs.org

These components are often modeled using an equivalent electrical circuit, such as the Randles circuit, to extract quantitative values for the different electrochemical parameters. acs.orgcadence.com A common equivalent circuit consists of the solution resistance (R_s) in series with a parallel combination of the charge-transfer resistance (R_ct) and the double-layer capacitance (C_dl), which is itself in series with a Warburg element (W) representing diffusion. acs.org

The following interactive table presents representative data derived from EIS analysis of a model quinone system, illustrating the types of parameters that can be obtained and their significance in characterizing the electrochemical behavior. This data is analogous to what would be expected from an EIS study of this compound.

ParameterSymbolTypical Value (for a model quinone system)Electrochemical Significance
Solution ResistanceR_s50 ΩResistance of the electrolyte and cell components.
Charge-Transfer ResistanceR_ct250 ΩResistance to electron transfer at the electrode-electrolyte interface; inversely proportional to the reaction rate. researchgate.net
Double-Layer CapacitanceC_dl20 µFCapacitance of the electrical double layer formed at the electrode surface.
Warburg ImpedanceZ_wDependent on frequencyImpedance related to the diffusion of redox species to and from the electrode surface. cadence.com

By fitting the experimental EIS data for a compound like this compound to an appropriate equivalent circuit model, researchers can quantify these parameters. This allows for a detailed assessment of its electrochemical properties, including the efficiency of its redox cycling and the influence of molecular structure on electron transfer kinetics.

Reactivity and Mechanistic Investigations of 3 Methoxypyrene 1,8 Dione

Oxidative and Reductive Transformations of Pyrenedione Frameworks

Pathways for Oxidative Degradation and Product Formation

The oxidative degradation of pyrenedione frameworks, such as 3-methoxypyrene-1,8-dione, is a multifaceted process influenced by the specific oxidant and reaction conditions. While direct oxidative studies on this compound are not extensively detailed in the provided results, the behavior of the parent pyrenedione structures provides significant insight into the potential transformation pathways.

The oxidation of pyrene (B120774) itself can lead to a mixture of pyrenedione isomers, including 1,6-pyrenedione (B155732) and 1,8-pyrenedione (B1214282). vulcanchem.com Further oxidation of these diones can occur. For instance, pyrene-4,5-dione (B1221838) can be oxidized to pyrene-4,5,9,10-tetraone. It is plausible that this compound could undergo similar further oxidation at other positions on the pyrene core, depending on the strength of the oxidizing agent.

In the context of polycyclic aromatic hydrocarbons (PAHs) like pyrene, oxidative degradation is a key process in their environmental fate. capes.gov.br The formation of pyrenediones is a primary step in the oxidative degradation of pyrene under atmospheric conditions. capes.gov.br Microbial degradation of pyrene also proceeds through oxidative pathways, initially forming pyrene cis- and trans-4,5-dihydrodiols, which are then further oxidized. nih.gov Ring fission products such as 4-phenanthroic acid, 4-hydroxyperinaphthenone, cinnamic acid, and phthalic acid have been identified, indicating the complete breakdown of the pyrene structure. nih.gov

The methoxy (B1213986) group in this compound is also susceptible to oxidation, which could lead to the formation of a corresponding carbonyl compound. smolecule.com This adds another layer of complexity to its degradation profile compared to unsubstituted pyrenediones. The degradation of other complex organic molecules can involve the formation of various intermediates, including aldehydes and carboxylic acids, before complete mineralization. scirp.orgmdpi.com

The table below summarizes the potential oxidative degradation products based on the reactivity of the pyrenedione framework and substituted aromatic compounds.

PrecursorReaction TypePotential Products
PyreneOxidation1,6-Pyrenedione, 1,8-Pyrenedione
Pyrene-4,5-dioneFurther OxidationPyrene-4,5,9,10-tetraone
PyreneMicrobial Degradationcis-4,5-Pyrene-dihydrodiol, trans-4,5-Pyrene-dihydrodiol, Pyrenol, 4-Phenanthroic acid, 4-Hydroxyperinaphthenone, Cinnamic acid, Phthalic acid nih.gov
3-Methoxypyrene-1,6-dione (B15388077)Oxidation of Methoxy GroupCorresponding carbonyl compound smolecule.com

Studies on Reductive Reactions and Resulting Derivatives

The dione (B5365651) functionality of the pyrenedione framework is readily susceptible to reduction. Studies on pyrene-4,5-dione show that it can be reduced back to pyrene or to partially reduced pyrene derivatives. Similarly, 3-methoxypyrene-1,6-dione can undergo reduction of its carbonyl groups to alcohols using reducing agents like lithium aluminum hydride. smolecule.com This suggests that this compound would behave similarly, yielding the corresponding diol, 3-methoxy-1,8-dihydroxypyrene.

The reduction of pyrenediones can also be achieved photochemically. For instance, 1,6-pyrenedione can be reduced to 1,6-dihydroxypyrene upon irradiation with visible light. lookchem.com This photochemical reduction highlights an alternative pathway to chemical reductants.

The resulting dihydroxy derivatives are themselves reactive species. They can be formed through the reduction of the corresponding diones or via the oxidation of pyrene itself, where a monohydroxy intermediate is further oxidized. lookchem.com The interplay between the oxidized (dione) and reduced (diol) forms is a key aspect of the chemistry of these compounds, particularly in the context of their potential to generate reactive oxygen species. acs.org

The following table outlines the expected products from the reduction of pyrenedione frameworks.

Starting MaterialReactionProduct
Pyrene-4,5-dioneReductionPyrene, Partially reduced pyrene derivatives
3-Methoxypyrene-1,6-dioneReduction (e.g., with LiAlH4)Corresponding diol (3-methoxy-1,6-dihydroxypyrene) smolecule.com
1,6-PyrenedionePhotochemical Reduction1,6-Dihydroxypyrene lookchem.com

Substitution and Derivatization Reactions

Electrophilic Aromatic Substitution on Pyrenedione Cores

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgchemistrytalk.org In the case of pyrene, the positions of substitution are influenced by the existing substituents. For monosubstituted pyrenes, acetylation and bromination have been shown to occur at various positions, with the regioselectivity dependent on the nature of the substituent. researchgate.net For example, the acetylation of 1-methoxypyrene (B1198098) yields 8- and 6-acetyl derivatives. researchgate.net

The pyrenedione core itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl groups. However, the presence of an electron-donating methoxy group, as in this compound, would be expected to activate the ring towards substitution. The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution would likely occur at positions ortho and para to the methoxy group, provided they are sterically accessible and not overly deactivated by the dione functionality. The high orbital coefficients in the HOMO at positions 1, 3, 6, and 8 of the pyrene ring system suggest high reactivity at these sites in oxidation reactions, which can be an indicator for electrophilic attack susceptibility as well. mpg.de

It is important to note that direct electrophilic substitution on the pyrenedione core might be challenging, and in some cases, substitution is carried out on a pyrene derivative which is then oxidized to the dione.

Nucleophilic Additions and Substitutions on Dione Functionalities

The carbonyl groups of the dione functionality in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. wikipedia.orgsavemyexams.com This reactivity is a general characteristic of carbonyl compounds. Nucleophilic addition to the carbonyl groups can lead to a variety of derivatives. smolecule.com For instance, 3-methoxypyrene-1,6-dione is known to react with nucleophiles to form various derivatives. smolecule.com

A specific example of nucleophilic addition to a pyrenedione is the aza-Michael addition of amines to 1,8-pyrenedione. rsc.orgresearchgate.net This reaction proceeds via nucleophilic addition of the amine to the dione, followed by dehydrogenation to restore aromaticity, resulting in an amine-substituted 1,8-pyrenedione intermediate. rsc.orgresearchgate.net This indicates that the pyrenedione framework can undergo nucleophilic addition at the double bonds conjugated with the carbonyl groups, in addition to direct attack at the carbonyl carbon.

In some cases, nucleophilic substitution can occur on the aromatic ring itself, particularly if there are suitable leaving groups or if the ring is sufficiently activated. For example, 1-methoxy-6-nitroindole-3-carbaldehyde, an electron-deficient heteroaromatic system, undergoes regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp While pyrenediones are different systems, this illustrates the principle of nucleophilic aromatic substitution on activated rings.

Computational and Theoretical Studies of Pyrenedione Systems

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting the behavior of molecules. These quantum chemical methods are used to determine the distribution of electrons within a molecule, which in turn governs its geometry, energy levels, and reactivity. For pyrenedione systems, these calculations are essential for understanding their potential as semiconductors and light-emitting materials. uky.eduscispace.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ekb.egbohrium.com It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms and for characterizing the electronic properties in the ground state. mdpi.com DFT calculations are used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egnih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's electronic excitation energy and its potential as an organic semiconductor. scispace.com

While specific DFT data for 3-Methoxypyrene-1,8-dione is not extensively available in the public domain, studies on related pyrenedione compounds demonstrate the utility of this approach. The position of carbonyl groups and the introduction of substituents significantly influence the electronic properties. For instance, the quinone-type structure created by the carbonyl groups in pyrenediones alters the electronic distribution of the parent pyrene (B120774) molecule. vulcanchem.com The introduction of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), at the 3-position is expected to raise the HOMO energy level and potentially reduce the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic and optical properties. mpg.de

Table 1: Comparison of Calculated Electronic Properties of Pyrene and Related Derivatives Note: The values below are illustrative and collated from various theoretical studies on related systems to demonstrate expected trends. Exact values depend on the specific DFT functional and basis set used.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrene-5.80-2.153.65
Pyrene-1,6-dione-6.25-3.103.15
Pyrene-1,8-dione-6.30-3.203.10

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. scirp.org This method is invaluable for predicting spectroscopic characteristics, such as UV-visible absorption spectra. rsc.orgnih.gov By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT allows for the simulation of absorption spectra, which can then be compared with experimental results to validate the computational model. scirp.org

For pyrenedione systems, TD-DFT can predict how structural modifications will affect their color and light-absorbing properties. For example, 1,8-pyrenedione (B1214282) is characteristically red, while its isomer, 1,6-pyrenedione (B155732), is yellow, a difference that reflects their distinct electronic structures and light absorption profiles which can be modeled using TD-DFT. vulcanchem.com The addition of a methoxy group to the pyrene-1,8-dione core would be expected to cause a shift in the absorption wavelengths (a chromic shift), which TD-DFT calculations could precisely predict. Such studies are crucial for designing new dyes and photosensitizers. rsc.org

Molecular Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations allow for the exploration of a molecule's conformational landscape—the different spatial arrangements it can adopt—and the non-covalent interactions between molecules, such as van der Waals forces and hydrogen bonds. nih.gov Understanding these dynamics is critical, as the way molecules pack together in a solid-state material profoundly influences its macroscopic properties, including charge carrier mobility in organic semiconductors. uky.edu

For a molecule like this compound, MD simulations could reveal how the methoxy group influences its rotational flexibility and how it interacts with neighboring molecules in a condensed phase. These intermolecular interactions are key to controlling the supramolecular order, which is a fundamental aspect of designing improved organic electronic materials. uky.edu The simulations can provide insights into the stability of different packing arrangements and help predict which crystalline forms are most likely to occur.

Crystal Structure Prediction (CSP) for Polymorphism and Solid-State Behavior

Crystal Structure Prediction (CSP) is a computational field dedicated to finding the stable crystal structures of a molecule based solely on its chemical diagram. arxiv.orguva.nl CSP methodologies explore the vast landscape of possible packing arrangements, evaluating their thermodynamic stability using lattice energy calculations. rsc.orgsoton.ac.uk This is particularly important for organic molecules, which often exhibit polymorphism—the ability to exist in multiple crystal forms with different properties. researchgate.net

Given the planar and rigid nature of the pyrenedione core, intermolecular interactions like π-π stacking are expected to play a significant role in its crystal packing. The methoxy substituent in this compound would add another layer of complexity, influencing the packing motif. CSP studies could identify the most energetically favorable polymorphs, providing target structures for experimental crystallization efforts. aps.org This predictive capability is a powerful tool in materials science, helping to identify potential new functional materials by exploring their polymorphic landscapes computationally. researchgate.net

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry offers powerful methods to explore the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. ru.nlmdpi.com This allows for a deep, molecular-level understanding of how reactants are converted into products, which is essential for optimizing reaction conditions and designing new synthetic routes. beilstein-journals.orgcecam.org

For pyrenedione systems, computational studies can elucidate the mechanisms of their synthesis, such as the oxidation of pyrene, or their subsequent reactions. For example, DFT calculations can be used to propose mechanisms for the self-condensation of dione (B5365651) derivatives or their reactions with nucleophiles. beilstein-journals.orgrsc.org A theoretical investigation into the synthesis of this compound could compare different potential pathways, determining the most kinetically and thermodynamically favorable route, thus guiding experimental synthesis. beilstein-journals.org

Predictive Modeling of Structure-Property Relationships

A central goal of computational chemistry in materials science is to establish clear relationships between a molecule's structure and its functional properties. uky.edu By systematically studying a series of related compounds, it is possible to build predictive models that correlate specific structural features with desired outcomes, such as high charge mobility or specific light absorption wavelengths. rsc.org

In the context of pyrenedione systems, computational studies have shown that the electronic and optical properties can be finely tuned by introducing specific electron-donating or -accepting groups at various positions on the pyrene core. uky.edu For example, modifying the substitution pattern allows for control over the molecular architecture and packing, which directly impacts charge transport. acs.org By building a computational library of various substituted pyrenediones, including this compound, researchers can develop quantitative structure-property relationships (QSPRs). These models can accelerate the discovery of new high-performance organic semiconductors by allowing for the in-silico screening of candidate molecules before committing to their synthesis. uky.edu

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies

The development of efficient and versatile synthetic methodologies is paramount for the advancement of 3-Methoxypyrene-1,8-dione chemistry. While general routes to pyrenediones exist, often involving the oxidation of pyrene (B120774), future research will likely focus on regioselective pathways to introduce the methoxy (B1213986) substituent and other functionalities. nih.gov

Key areas for exploration include:

Late-Stage Functionalization: Investigating transition metal-catalyzed C-H activation to directly introduce the methoxy group onto a pre-formed pyrenedione core. mdpi.com This approach could offer a more convergent and efficient synthesis compared to traditional multi-step procedures.

Novel Building Block Approaches: Designing and synthesizing pyrene precursors already bearing a methoxy group at the desired position, which can then be oxidized to the 1,8-dione. This may involve multi-step syntheses but could provide greater control over isomer purity.

Flow Chemistry and Photoredox Catalysis: Employing continuous flow reactors and visible-light photoredox catalysis could enable safer, more scalable, and potentially novel reaction pathways for the synthesis and functionalization of this compound. acs.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Direct Oxidation of 3-Methoxypyrene Potentially a one-step process.Lack of regioselectivity (formation of 1,6-dione isomer), over-oxidation.Development of selective oxidizing agents and reaction conditions.
C-H Methoxyation of Pyrene-1,8-dione High atom economy, late-stage modification.Harsh reaction conditions, directing group requirements, potential for multiple substitutions.Catalyst design for high regioselectivity and efficiency.
Cyclization of Functionalized Precursors High control over substitution pattern.Multi-step, potentially lower overall yield.Design of efficient and convergent precursor syntheses.

Integration of Multi-Modal Characterization Techniques for Holistic Understanding

A comprehensive understanding of the structure-property relationships of this compound necessitates the use of a combination of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for confirming the molecular structure, a deeper insight into its electronic behavior, solid-state packing, and performance in devices requires a multi-modal approach. researchgate.netrsc.org

Future research should focus on integrating the following techniques:

Advanced Spectroscopy: Probing the excited-state dynamics using transient absorption and time-resolved fluorescence spectroscopy to understand the influence of the methoxy group on deactivation pathways.

Electrochemical Analysis: Employing cyclic voltammetry and spectroelectrochemistry to determine the redox potentials and study the stability of charged species, which is crucial for applications in organic electronics. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining detailed information on the molecular geometry and intermolecular interactions (e.g., π-stacking) in the solid state, which profoundly affects material properties. researchgate.net

The anticipated data from these integrated techniques will provide a holistic picture of this compound's properties, as illustrated in Table 2.

Characterization Technique Information Gained Significance for this compound
Nuclear Magnetic Resonance (NMR) Molecular structure and connectivity.Confirmation of the position of the methoxy group.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Verification of molecular identity.
UV-Vis and Fluorescence Spectroscopy Electronic absorption and emission properties.Understanding the impact of the methoxy group on the optical properties.
Cyclic Voltammetry (CV) Redox potentials and electrochemical stability.Assessing its potential as an electron-accepting material in organic electronics.
Single-Crystal X-ray Diffraction Solid-state packing and intermolecular interactions.Correlating crystal structure with bulk properties like charge transport.

Rational Design of Pyrenedione-Based Materials through Advanced Computational Approaches

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on the this compound framework. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the geometric, electronic, and optical properties of the molecule and its derivatives.

Future computational studies should aim to:

Predict Optoelectronic Properties: Calculate the HOMO-LUMO energy levels, absorption and emission spectra, and charge transfer characteristics to guide the design of molecules with tailored properties for applications in OLEDs or organic photovoltaics.

Model Intermolecular Interactions: Simulate the solid-state packing and calculate the electronic coupling between adjacent molecules to predict charge transport properties.

Screen Virtual Libraries: Computationally screen libraries of this compound derivatives with different substituents to identify promising candidates for specific applications prior to their synthesis.

Table 3 outlines key computational parameters and their relevance to material design.

Computational Method Calculated Property Relevance to Material Design
Density Functional Theory (DFT) HOMO/LUMO energies, electron density distribution.Prediction of redox behavior and electronic character.
Time-Dependent DFT (TD-DFT) Excited state energies, absorption/emission wavelengths.Design of materials with specific colors and emissive properties.
Molecular Dynamics (MD) Simulations Solid-state packing and morphology.Understanding and predicting charge transport pathways in thin films.

Discovery of New Application Domains and Interdisciplinary Research Opportunities

While pyrene derivatives are known for their use in organic electronics, the specific properties of this compound may enable its use in other emerging fields. nih.govresearchgate.net Interdisciplinary collaborations will be key to unlocking its full potential.

Promising new application domains include:

Bioimaging: The inherent fluorescence of the pyrene core, potentially modulated by the methoxy group, could be exploited for developing fluorescent probes for biological imaging.

Sensors: The electron-deficient nature of the dione (B5365651) system could be utilized in the design of chemosensors for the detection of specific analytes through changes in optical or electronic properties.

Energy Storage: The redox-active nature of the pyrenedione unit suggests potential applications as an organic electrode material in rechargeable batteries.

Mechanistic Insights into Complex Pyrenedione Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing reactions and developing new ones. Future research should focus on detailed mechanistic studies using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling.

Areas of particular interest include:

Oxidation Mechanisms: Elucidating the step-by-step process of pyrene oxidation to the 1,8-dione to improve selectivity and yield.

Photophysical Processes: Investigating the excited-state decay pathways to understand the factors governing fluorescence quantum yield and lifetime.

Degradation Pathways: Studying the chemical and photochemical stability of the molecule to assess its long-term performance in devices.

By systematically investigating these future research directions, the scientific community can unlock the full potential of this compound and pave the way for the development of novel functional materials with tailored properties for a wide range of applications.

Q & A

Q. How can conflicting metabolite profiles in cellular studies be reconciled?

  • Resolution : Cell-specific enzyme expression (e.g., catechol-O-methyltransferase in A549 vs. H358 cells) alters metabolite dominance. Co-culture models or CRISPR-edited cell lines can isolate metabolic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.